N-[(5-benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-[(5-benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a benzoyl group attached to a thiophene ring, which is further linked to a dichlorophenoxy acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
N-[(5-benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the reaction of isoquinoline with alkyl bromides, activated acetylenic compounds, and isothiocyanates in the presence of catalytic amounts of ZnO nanorods at room temperature under solvent-free conditions . The resulting thiophene derivative is then subjected to further reactions to introduce the benzoyl and dichlorophenoxy acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl derivatives.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzoylthiophene moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The dichlorophenoxy acetamide group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar structure but with a thiazole ring instead of a thiophene ring.
3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene: This compound contains both indole and thiophene rings, making it structurally related.
Uniqueness
N-[(5-benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide is unique due to the presence of both benzoyl and dichlorophenoxy acetamide groups attached to a thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO3S/c21-14-6-8-17(16(22)10-14)26-12-19(24)23-11-15-7-9-18(27-15)20(25)13-4-2-1-3-5-13/h1-10H,11-12H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSSHYLOKAJHCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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